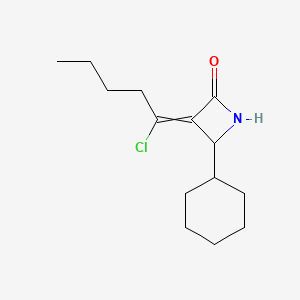![molecular formula C28H34O10 B14180607 Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate CAS No. 924895-09-0](/img/structure/B14180607.png)
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate is an organic compound with the molecular formula C28H34O10. It is characterized by its complex structure, which includes multiple ester and ether groups. This compound is often used in organic synthesis and serves as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate typically involves the esterification of hexanedioic acid with 2-[2-(benzoyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield hexanedioic acid and 2-[2-(benzoyloxy)ethoxy]ethanol.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Hydrolysis: Hexanedioic acid and 2-[2-(benzoyloxy)ethoxy]ethanol.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate involves its interaction with various molecular targets. The ester and ether groups in the compound can undergo hydrolysis or other chemical transformations, leading to the release of active intermediates. These intermediates can then participate in further reactions, influencing biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-(benzoyloxy)ethyl] terephthalate
- Bis[2-(benzoyloxy)ethyl] adipate
- Bis[2-(benzoyloxy)ethyl] succinate
Uniqueness
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate is unique due to its specific combination of ester and ether groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for specialized applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
924895-09-0 |
|---|---|
Molekularformel |
C28H34O10 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
bis[2-(2-benzoyloxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C28H34O10/c29-25(35-19-15-33-17-21-37-27(31)23-9-3-1-4-10-23)13-7-8-14-26(30)36-20-16-34-18-22-38-28(32)24-11-5-2-6-12-24/h1-6,9-12H,7-8,13-22H2 |
InChI-Schlüssel |
CPMBRASDCSFTJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)CCCCC(=O)OCCOCCOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)


![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)

![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
